N1-(2-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
This oxalamide derivative features a 2-fluorophenyl group at the N1 position and a thiophene-2-sulfonyl-substituted piperidinylethyl moiety at the N2 position. The compound’s structural uniqueness lies in the combination of a halogenated aryl group and a sulfonylated piperidine, which may confer distinct electronic, pharmacokinetic, and target-binding properties.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c20-15-7-1-2-8-16(15)22-19(25)18(24)21-11-10-14-6-3-4-12-23(14)29(26,27)17-9-5-13-28-17/h1-2,5,7-9,13-14H,3-4,6,10-12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWSUFMDAAMHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorophenyl moiety : Enhances lipophilicity and potential receptor interactions.
- Thiophene ring : Contributes to π-π stacking interactions, which may enhance binding affinity to target proteins.
- Oxalamide functional group : Known for its role in biological activity modulation.
Molecular Formula and Weight
- Molecular Formula : C18H20FN3O2S
- Molecular Weight : 361.44 g/mol
This compound is believed to exert its biological effects through interaction with various molecular targets, particularly ion channels and receptors involved in sensory perception and pain modulation. Preliminary studies suggest that it may act as a modulator of the TRPM8 (transient receptor potential melastatin 8) channel, which plays a significant role in thermosensation and nociception.
Pharmacological Profile
Research indicates that compounds with structural similarities to this compound exhibit:
- Anti-inflammatory properties : Potentially useful in treating inflammatory conditions.
- Analgesic effects : May provide relief from pain by modulating ion channel activity.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| N1-(3-chloro-4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide | 19262-68-1 | Contains a chloro substituent; potential for different biological activity |
| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | 6421749 | A simpler structure without additional aromatic substitutions; serves as a baseline for comparison |
Study on TRPM8 Modulation
A study conducted on the modulation of TRPM8 channels demonstrated that this compound effectively increased the threshold for cold sensation in animal models, suggesting its potential as an analgesic agent. The compound's unique structure allows it to bind effectively to the TRPM8 channel, influencing its activity.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant binding affinity to various receptors associated with pain pathways. Specifically, it has been noted for its ability to inhibit the activation of TRPM8 channels under certain conditions, indicating a potential mechanism for pain relief.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
2.1 Structural Analogues and Substitution Effects
The following oxalamide derivatives share partial structural homology with the target compound:
2.2 Pharmacokinetic and Toxicity Insights
- Metabolic Stability : The thiophene sulfonyl group in the target compound may improve metabolic stability compared to analogs with ester or hydroxyl groups (e.g., GMC-9’s dioxoisoindolinyl or compound 27’s hydroxymethyl thiazole) .
2.3 Functional Group Impact on Activity
- Chlorine substitutions (e.g., compound 27, BNM-III-170) increase lipophilicity but may elevate toxicity risks .
- Sulfonamide vs. Thiazole/Cyclic Imide : The thiophene sulfonyl group in the target compound likely confers stronger hydrogen-bonding capacity compared to thiazole (compound 27) or imide (GMC-9) groups, which could influence target selectivity .
- Piperidine vs.
Q & A
Q. Critical Methodological Considerations :
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to achieve >95% purity .
- Yield Optimization : Use of coupling agents (e.g., HATU) and controlled stoichiometry (1:1.2 molar ratio of amine to carbonyl) .
Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities?
Answer:
Primary Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the fluorophenyl and thiophene moieties. Aromatic protons appear as distinct doublets (δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 504.1234) validates molecular formula .
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm confirm oxalamide C=O groups .
Q. Ambiguity Resolution :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in piperidine-thiophene regions .
Basic: What initial biological activities have been reported, and what assays are used for screening?
Answer:
Reported Activities :
- Enzyme Inhibition : IC of 1.2 µM against tyrosinase in preliminary assays, suggesting potential for hyperpigmentation therapy .
- Receptor Binding : Moderate affinity (K = 350 nM) for serotonin 5-HT receptors in radioligand displacement assays .
Q. Screening Assays :
- Fluorescence-Based Enzymatic Assays : For real-time monitoring of inhibition kinetics .
- SPR (Surface Plasmon Resonance) : Measures binding kinetics to immobilized receptors .
Advanced: How can researchers optimize synthesis yield and purity for scale-up?
Answer:
Strategies :
- Solvent Optimization : Replace THF with 2-MeTHF for greener synthesis and easier recovery .
- Catalyst Screening : Pd/DtBPF catalysts improve coupling efficiency (yield increase from 65% to 82%) .
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) and byproduct formation .
Q. Purity Challenges :
- HPLC Method : C18 column, acetonitrile/water (70:30), UV detection at 254 nm identifies impurities (<0.5%) .
Advanced: How to resolve contradictory data in enzyme inhibition studies (e.g., varying IC50_{50}50 values)?
Answer:
Root Causes :
- Assay Conditions : Variability in pH (optimal range: 7.4–7.8) or cofactor concentrations (e.g., Cu for tyrosinase) .
- Compound Stability : Degradation in DMSO stock solutions stored >1 week at 4°C .
Q. Resolution Strategies :
- Orthogonal Assays : Compare fluorescence-based IC with colorimetric (e.g., L-DOPA oxidation) results .
- LC-MS Monitoring : Confirm compound integrity during assays .
Advanced: What in vivo experimental designs address pharmacokinetic limitations observed in vitro?
Answer:
Key Parameters :
- LogP Optimization : Adjust substituents (e.g., fluorophenyl vs. chlorophenyl) to target LogP ~2.5 for blood-brain barrier penetration .
- Metabolic Stability : Microsomal assays (human liver microsomes, t > 60 min) guide structural modifications .
Q. In Vivo Design :
- Dose Escalation : Start at 10 mg/kg (oral) in rodent models, with plasma LC-MS monitoring for bioavailability .
Advanced: How can computational methods predict off-target interactions?
Answer:
Approaches :
- Molecular Docking : AutoDock Vina screens against >200 kinases; prioritize targets with docking scores <-9.0 kcal/mol .
- QSAR Models : Train on datasets of sulfonamide derivatives to predict CYP450 inhibition (e.g., CYP3A4) .
Q. Validation :
- Thermal Shift Assays : Confirm binding to predicted off-targets (ΔT > 2°C) .
Advanced: How to ensure binding specificity in receptor studies (e.g., 5-HT2A_{2A}2A vs. 5-HT2C_{2C}2C)?
Answer:
Methodologies :
- Chimeric Receptors : Swap extracellular domains to isolate binding regions .
- Alanine Scanning Mutagenesis : Identify critical residues (e.g., F340 in 5-HT) for compound interaction .
- Competitive Binding : Use selective antagonists (e.g., ketanserin for 5-HT) to validate displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
